molecular formula C7H8BNO2 B14000946 3-(1,3,2-Dioxaborolan-2-yl)pyridine CAS No. 1196-60-7

3-(1,3,2-Dioxaborolan-2-yl)pyridine

Cat. No.: B14000946
CAS No.: 1196-60-7
M. Wt: 148.96 g/mol
InChI Key: RKPZUGYTEBLNFF-UHFFFAOYSA-N
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Description

3-(1,3,2-Dioxaborolan-2-yl)pyridine is an organoborane compound that features a pyridine ring bonded to a dioxaborolane group. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. It is widely used in the preparation of various ligands and intermediates in pharmaceutical and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1,3,2-Dioxaborolan-2-yl)pyridine can be synthesized through several methods. One common approach involves the reaction of 3-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(1,3,2-Dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

3-(1,3,2-Dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various molecular targets. The dioxaborolane group can interact with nucleophiles, such as hydroxyl and amino groups, leading to the formation of covalent bonds. This interaction is crucial in its role as a ligand in catalysis and as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3,2-Dioxaborolan-2-yl)pyridine is unique due to its high reactivity and stability, which make it an excellent candidate for various synthetic applications. Its ability to undergo multiple types of reactions and form stable complexes with different molecular targets sets it apart from other similar compounds .

Properties

CAS No.

1196-60-7

Molecular Formula

C7H8BNO2

Molecular Weight

148.96 g/mol

IUPAC Name

3-(1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C7H8BNO2/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6H,4-5H2

InChI Key

RKPZUGYTEBLNFF-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CN=CC=C2

Origin of Product

United States

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